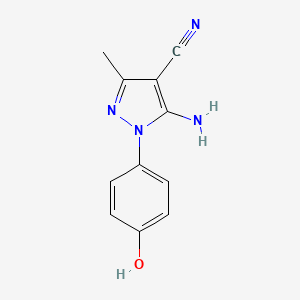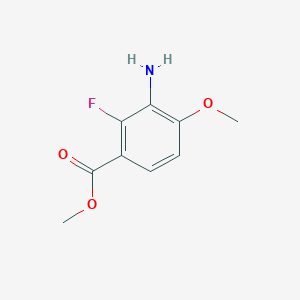
(2Z)-2-Ethylidenecyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-Ethylidenecyclopentan-1-one is an organic compound with a unique structure characterized by a five-membered cyclopentane ring with an ethylidene group attached to the second carbon and a ketone group on the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Ethylidenecyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclopentanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The use of advanced separation techniques, such as distillation or chromatography, is essential to isolate and purify the compound on a large scale.
化学反应分析
Types of Reactions
(2Z)-2-Ethylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The ethylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclopentanones.
科学研究应用
(2Z)-2-Ethylidenecyclopentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (2Z)-2-Ethylidenecyclopentan-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ethylidene and ketone groups, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical studies.
相似化合物的比较
Similar Compounds
Cyclopentanone: Lacks the ethylidene group, making it less reactive in certain reactions.
2-Ethylcyclopentanone: Similar structure but with different reactivity due to the position of the ethyl group.
Cyclopent-2-en-1-one: Contains a double bond within the ring, leading to different chemical behavior.
Uniqueness
(2Z)-2-Ethylidenecyclopentan-1-one is unique due to the presence of both the ethylidene and ketone groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
属性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC 名称 |
(2Z)-2-ethylidenecyclopentan-1-one |
InChI |
InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h2H,3-5H2,1H3/b6-2- |
InChI 键 |
XUESHTLXMCHZSD-KXFIGUGUSA-N |
手性 SMILES |
C/C=C\1/CCCC1=O |
规范 SMILES |
CC=C1CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)



![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)



